molecular formula C11H11N3O4S2 B2730849 Ethyl 2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-93-0

Ethyl 2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2730849
CAS No.: 392317-93-0
M. Wt: 313.35
InChI Key: JDSPEXYREOSOEL-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C11H11N3O4S2 and its molecular weight is 313.35. The purity is usually 95%.
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Scientific Research Applications

Reactions with Nucleophiles

Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, a related compound, demonstrates interesting chemical behaviors when reacting with different nucleophiles. For instance, the substitution of bromine with an acetoxy group occurs under the action of sodium acetate in acetic acid. The furylthiadiazole fragment in these compounds remains stable during transformations like alkylation and phosphorylation with various nucleophiles, indicating potential applications in chemical synthesis and modification processes (Maadadi, Pevzner, & Petrov, 2016).

Potential in Diabetes Treatment

A study on novel 5-arylisoxazole-1,3,4-thiadiazole hybrids, synthesized using ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate, found them to possess significant α-glucosidase inhibitory activity. This suggests potential applications in treating type 2 diabetes, with some compounds displaying superior efficacy compared to standard drugs (Saeedi et al., 2020).

Transformation Under Base Action

Investigations into the transformations of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid derivatives under base action revealed that the thiadiazole ring can decompose, leading to the formation of acetylene thiolates and other compounds. Such reactions underscore the chemical versatility of these compounds and their potential utility in various organic synthesis processes (Maadadi, Pevzner, & Petrov, 2017).

Ring Opening Reactions

Studies on 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester revealed that the opening of the thiadiazole ring can occur under certain conditions, leading to derivatives like 4-methylsulfanylethynylfuran. These reactions provide insights into the chemical reactivity of thiadiazole-furan compounds and their potential applications in synthesis (Remizov, Pevzner, & Petrov, 2019).

Antimicrobial and Anticancer Properties

Thiazolyl and thiadiazolyl derivatives of substituted furan and pyrrole, synthesized through reactions involving ethyl 5-[(4-substituted thiosemicarbazido)methyl]-2-methylfuran-3-carboxylates, displayed promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Hassan, 2007).

Chelating Properties

Research on benzofuran-1,3,4-oxadiazole combined molecules has led to the synthesis of novel ligands like EENFODMSA. The transition metal chelates derived from these compounds were evaluated for their chelating properties, indicating potential applications in metal coordination chemistry (Varde & Acharya, 2017).

Properties

IUPAC Name

ethyl 2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S2/c1-2-17-8(15)6-19-11-14-13-10(20-11)12-9(16)7-4-3-5-18-7/h3-5H,2,6H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSPEXYREOSOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331629
Record name ethyl 2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680014
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

392317-93-0
Record name ethyl 2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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